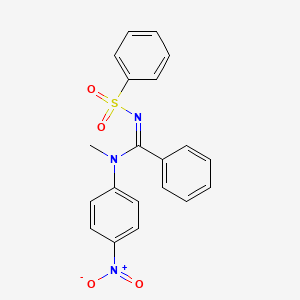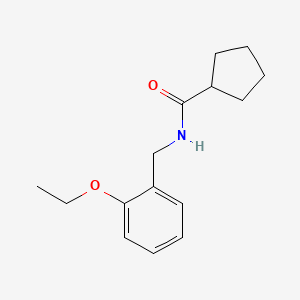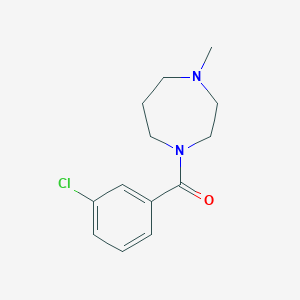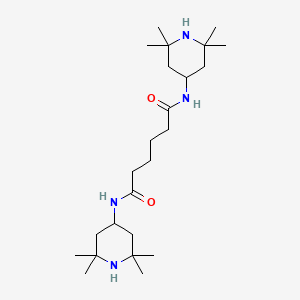
N-methyl-N-(4-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as MNPSBC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonylurea compounds and has been widely studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-methyl-N-(4-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antidiabetic activity by inhibiting the activity of the sulfonylurea receptor. This makes this compound a potential candidate for the treatment of type 2 diabetes mellitus.
In addition to its antidiabetic activity, this compound has also been studied for its anticancer properties. This compound has been shown to inhibit the activity of the multidrug resistance protein 1 (MDR1), which is responsible for drug resistance in cancer cells. This makes this compound a potential candidate for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(4-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide involves the inhibition of the sulfonylurea receptor and the MDR1 protein. This compound binds to the sulfonylurea receptor and inhibits the release of insulin from pancreatic beta cells. This results in a decrease in blood glucose levels, making this compound a potential antidiabetic agent.
This compound also inhibits the activity of the MDR1 protein, which is responsible for drug resistance in cancer cells. This makes this compound a potential candidate for the development of anticancer drugs.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent antidiabetic and anticancer properties in various in vitro and in vivo studies. This compound has been shown to decrease blood glucose levels in animal models of type 2 diabetes mellitus. This compound has also been shown to inhibit the growth of cancer cells in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-methyl-N-(4-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is its potent antidiabetic and anticancer properties. This compound has been shown to exhibit these properties at low concentrations, making it a potential candidate for the development of drugs.
One of the limitations of this compound is its toxicity at high concentrations. This compound has been shown to exhibit toxicity in animal models at high concentrations, making it necessary to optimize the dosage for its use in humans.
Direcciones Futuras
There are several future directions for the study of N-methyl-N-(4-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One of the potential future directions is the development of this compound as a potential antidiabetic and anticancer drug. This compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for drug development.
Another potential future direction is the study of the mechanism of action of this compound. The exact mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action.
Conclusion
This compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry and cancer research. This compound has been shown to exhibit potent antidiabetic and anticancer properties, making it a potential candidate for drug development. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in humans.
Métodos De Síntesis
N-methyl-N-(4-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized using a multistep process that involves the reaction of aniline, nitrobenzene, and benzenesulfonyl chloride. The reaction yields an intermediate product that is further treated with N-methyl-N'-nitro-N-nitrosoguanidine to obtain this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-22(17-12-14-18(15-13-17)23(24)25)20(16-8-4-2-5-9-16)21-28(26,27)19-10-6-3-7-11-19/h2-15H,1H3/b21-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWVOIZPMBFDAN-MRCUWXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328581.png)
![methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate](/img/structure/B5328582.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5328590.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea](/img/structure/B5328601.png)


![2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5328623.png)
![3-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5328624.png)
![2-fluoro-N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)benzamide](/img/structure/B5328638.png)
![4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5328643.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5328650.png)
![3-benzyl-5-{3-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328661.png)
![N-cyclopropyl-1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5328670.png)